1-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline - 59224-74-7

1-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline

Catalog Number: EVT-3108103
CAS Number: 59224-74-7
Molecular Formula: C16H17NO
Molecular Weight: 239.318
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Pomeranz-Fritsch-Bobbitt Reaction: This multi-step reaction involves the formation of an imine from an aromatic aldehyde and an amine, followed by cyclization and reduction to yield the tetrahydroisoquinoline ring. []
  • Pictet-Spengler Reaction: This classic reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone under acidic conditions to form the tetrahydroisoquinoline ring system. [, ]
  • Bischler-Napieralski Reaction: This reaction involves the cyclodehydration of an amide to form a dihydroisoquinoline, which can then be reduced to the corresponding tetrahydroisoquinoline. []
Molecular Structure Analysis
  • X-ray crystallography provides detailed information about the three-dimensional arrangement of atoms within the molecule. Studies have revealed the conformation of the tetrahydroisoquinoline ring, the orientation of substituents, and the presence of intermolecular interactions in the solid state. [, , , , ]

  • NMR spectroscopy, particularly two-dimensional techniques like COSY and NOESY, offers insights into the connectivity and spatial relationships between atoms in the molecule. [, ] These studies help understand the conformational preferences and dynamic behavior of the molecule in solution.

  • Computational methods, such as density functional theory (DFT) calculations, provide valuable information about electronic structure, molecular geometry, and intermolecular interactions. [] These methods complement experimental data and contribute to a deeper understanding of the structure-activity relationships of these compounds.

Mechanism of Action
  • Enzyme Inhibitors: Certain derivatives have demonstrated inhibitory activity against enzymes like cyclooxygenases (COXs), deoxyribonuclease I (DNase I), and protein tyrosine phosphatase 1B (PTP1B). These enzymes are involved in inflammation, apoptosis, and insulin signaling, respectively. The mechanism of inhibition likely involves binding to the active site of the enzyme, preventing substrate binding and subsequent catalysis. [, , ]

  • Receptor Ligands: Several derivatives exhibit affinity for serotonin receptors (5-HT1A, 5-HT2A, 5-HT7) and peroxisome proliferator-activated receptor gamma (PPARγ). These receptors play crucial roles in various physiological processes, including mood regulation, cognition, and glucose homeostasis. The mechanism of action of these derivatives likely involves binding to these receptors and modulating their activity. [, , , , , , ]

  • Efflux Pump Modulators: Some derivatives interact with P-glycoprotein (P-gp), an efflux transporter protein responsible for removing xenobiotics and drugs from cells. These interactions can either inhibit or be substrates for P-gp, potentially affecting the pharmacokinetic properties of other drugs. [, ]

Physical and Chemical Properties Analysis
  • Lipophilicity: As mentioned above, the lipophilicity of the molecule can be tuned by introducing different substituents. Increased lipophilicity often correlates with enhanced permeability across cell membranes, including the blood-brain barrier. [, ]

Applications
  • Medicinal Chemistry: These compounds serve as promising scaffolds for the development of novel therapeutics. Researchers explore their potential in various therapeutic areas, including cancer, neurodegenerative diseases, inflammation, and metabolic disorders. [, , , , , , , , , , , , ]

  • Pharmacology: The ability of certain derivatives to interact with specific receptors and enzymes makes them valuable tools for pharmacological studies. They can be used to investigate receptor signaling pathways, enzyme kinetics, and drug-target interactions. [, , , , , ]

(1R,3S)-Methyl 6,7-dimethoxy-1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

  • Compound Description: This compound serves as a precursor to novel chiral catalysts. [, ] It possesses a tetrahydroisoquinoline (TIQ) core, characteristically assuming a half-boat conformation in its N-containing six-membered ring. [, ] Crystal structure analysis reveals the absence of hydrogen bonding. [, ]

6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound demonstrates high affinity and selectivity for σ2 receptors. [] Its labeled form, [11C]-(±)-7, shows promise as a PET radiotracer for imaging σ2 receptor function in the central nervous system. []
  • Compound Description: This compound exists as a pure diastereomer, adopting a cis conformation with respect to the fluorine atom and the methine hydrogen atom. [] Crystallization from a racemic mixture yields a unit cell containing both the 3S,4R- and 3R,4S-enantiomers. []

(+)‐(3R)‐N‐Hydro­xy‐2‐[(S)‐ethoxy(4‐methoxy­phenyl)­phospho­ryl]‐1,2,3,4‐tetra­hydro­iso­quinoline‐3‐carbox­amide

  • Compound Description: This compound is an aryl­phospho­namide hydro­xamate that acts as a matrix metalloproteinase inhibitor. [] Its absolute configuration has been determined to understand the relationship between stereochemistry at the phosphorus atom and inhibitory activity. []

2-Substituted (10aS)-10,10a-dihydroimidazo[1,5-b]isoquinoline-1,3(2H,5H)-diones (hydantoins Tic-H)

  • Compound Description: These compounds are a series of hydantoin derivatives synthesized from methyl (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate and various isocyanates. [] They were prepared and their optical purity assessed chromatographically. []

2-Substituted (10aS)-3-thioxo-1,2,3,5,10,10a-hexahydroimidazo[1,5-b]isoquinolin-1-ones (thiohydantoins Tic-TH)

  • Compound Description: These compounds represent a series of thiohydantoin derivatives derived from methyl (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate and various isothiocyanates. [] They were synthesized, and their optical purity was determined. []

1-N-(3'-Hydroxypropyl)-6-methyluracil

  • Compound Description: This compound inhibits dTMP and dGMP synthesis, reduces dTTP and dGTP content in tumor cells, and affects the incorporation of [14C]dThd and [14C]dGuo into tumor DNA. []
  • Relevance: While this compound does not share the core structure of 1-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline, it belongs to the class of acyclonucleosides (ACNs) investigated alongside tetrahydroisoquinoline derivatives for their effects on DNA synthesis in tumor cells. [] This highlights a potential research interest in exploring the biological activity of both ACNs and tetrahydroisoquinolines in similar contexts.

1-N-(3'-Hydroxypropyl)- 5,6- tetramethyleneuracil

  • Compound Description: This compound demonstrates inhibitory effects on dTMP and dGMP synthesis, reduces dTTP and dGTP content in tumor cells, and influences the incorporation of [14C]dThd and [14C]dGuo into tumor DNA. []
  • Relevance: Similar to compound 7, this compound, although not sharing the core structure of 1-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline, belongs to the class of acyclonucleosides studied alongside tetrahydroisoquinoline derivatives for their impact on DNA synthesis in tumor cells. [] This underscores a potential research interest in exploring the biological activities of both acyclonucleosides and tetrahydroisoquinolines in similar contexts.

1-(4-chlorophenyl)-6,7-dihydroxy- 1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound demonstrates a mixed-type inhibition of dTMP and dGMP synthesis and reduces the content of dTTP and dGTP in tumor cell fractions. [] It exhibits activity specifically in neurofibrosarcoma cytosol. []

1-(2,3-dichlorophenyl)-6,7-dihydroxy 1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound exhibits mixed-type inhibition of dTMP and dGMP synthesis, reduces dTTP and dGTP content in tumor cell fractions, and shows activity specifically in neurofibrosarcoma cytosol. []

1-(3-methoxyphenyl)-6,7-dihydroxy 1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound demonstrates mixed-type inhibition of dTMP and dGMP synthesis and reduces dTTP and dGTP content in tumor cell fractions, showing activity specifically in neurofibrosarcoma cytosol. []

2-Naphthylethyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (THI 53)

  • Compound Description: This compound displays anti-inflammatory effects by inhibiting nitric oxide (NO) production and inducible nitric oxide synthase (iNOS) protein induction. [] It achieves this by interfering with the nuclear factor-κB (NF-κB) pathway and the interferon-β/tyrosine kinase 2/Janus tyrosine kinase 2-signal transducer and activator of transcription-1 (IFN-β/Tyk2/JAK2-STAT-1) signaling cascades. []

(2,6‐difluorophenyl)(6‐methoxy‐1‐(2‐phenylimidazo[1,2‐a]pyridin‐3‐yl)‐3,4‐dihydroisoquinolin‐2(1H)‐yl)methanone

  • Compound Description: This compound displays potent anticancer activity, particularly against human breast cancer cell lines (MCF-7 and MDA-MB231), surpassing the activity of the reference drug erlotinib. []
  • Relevance: This compound, while not directly containing the 1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline structure, is categorized as an imidazo[1,2-a]pyridine-isoquinoline hybrid. [] This classification suggests a structural relationship and shared chemical space with tetrahydroisoquinoline derivatives, implying potential similarities in their biological activities and mechanisms of action.

(6‐methoxy‐1‐(2‐phenyl imidazo[1,2‐a]pyridin‐3‐yl)‐3,4‐dihydroisoquinolin‐2(1H)‐yl)(6‐methoxy pyridin‐3‐yl)methanone

  • Compound Description: This compound exhibits potent anticancer activity, particularly against human breast cancer cell lines (MCF-7 and MDA-MB231), demonstrating superior activity compared to the reference drug erlotinib. []
  • Relevance: Similar to compound 13, this compound, despite not directly incorporating the 1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline structure, falls under the category of imidazo[1,2-a]pyridine-isoquinoline hybrids. [] This categorization suggests a structural relationship and shared chemical space with tetrahydroisoquinoline derivatives, indicating potential similarities in their biological activities and mechanisms of action.

(6‐methoxy‐1‐(2‐phenylimidazo[1,2‐a]pyridin‐3‐yl)‐3,4‐dihydroisoquinolin‐2(1H)‐yl)(pyrimidin‐5‐yl) methanone

  • Compound Description: This compound displays potent anticancer activity, especially against human breast cancer cell lines (MCF-7 and MDA-MB231), exhibiting greater potency than the reference drug erlotinib. [] It also shows promise as an EGFR (epidermal growth factor receptor) inhibitor. []
  • Relevance: Similar to compounds 13 and 14, this compound, while not directly containing the 1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline structure, is categorized as an imidazo[1,2-a]pyridine-isoquinoline hybrid. [] This categorization implies a structural relationship and shared chemical space with tetrahydroisoquinoline derivatives, suggesting potential similarities in their biological activities and mechanisms of action.

6‐methoxy‐1‐(2‐phenylimidazo[1,2‐a]pyridin‐3‐yl)‐2‐(phenylsulfonyl)‐1,2,3,4‐tetrahydro isoquinoline

  • Compound Description: This compound exhibits potent anticancer activity, notably against human breast cancer cell lines (MCF-7 and MDA-MB231), surpassing the activity of the reference drug erlotinib. []
  • Relevance: Similar to compounds 13, 14, and 15, this compound, despite not directly incorporating the 1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline structure, falls under the category of imidazo[1,2-a]pyridine-isoquinoline hybrids. [] This categorization suggests a structural relationship and shared chemical space with tetrahydroisoquinoline derivatives, indicating potential similarities in their biological activities and mechanisms of action.

6‐methoxy‐1‐(2‐phenyl imidazo[1,2‐a]pyridin‐3‐yl)‐2‐tosyl‐1,2,3,4‐tetrahydroisoquinoline

  • Compound Description: This compound exhibits potent anticancer activity, particularly against human breast cancer cell lines (MCF-7 and MDA-MB231), demonstrating superior activity compared to the reference drug erlotinib. [] It also shows promise as an EGFR inhibitor. []
  • Relevance: Similar to compounds 13, 14, 15, and 16, this compound, while not directly containing the 1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline structure, is categorized as an imidazo[1,2-a]pyridine-isoquinoline hybrid. [] This categorization implies a structural relationship and shared chemical space with tetrahydroisoquinoline derivatives, suggesting potential similarities in their biological activities and mechanisms of action.

6‐methoxy‐2‐((4‐methoxyphenyl)sulfonyl)‐1‐(2‐phenylimidazo[1,2‐a]pyridin‐3‐yl)‐1,2,3,4‐tetrahydro isoquinoline

  • Compound Description: This compound displays potent anticancer activity, especially against human breast cancer cell lines (MCF-7 and MDA-MB231), exhibiting greater potency than the reference drug erlotinib. [] It also shows promise as an EGFR inhibitor. []
  • Relevance: Similar to compounds 13, 14, 15, 16, and 17, this compound, despite not directly incorporating the 1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline structure, falls under the category of imidazo[1,2-a]pyridine-isoquinoline hybrids. [] This categorization suggests a structural relationship and shared chemical space with tetrahydroisoquinoline derivatives, indicating potential similarities in their biological activities and mechanisms of action.

9-substituted 1,2,3,4-tetrahydro-beta-carbolin-1-ones

  • Compound Description: This series of compounds show affinity for both 5-HT1A and 5-HT2A receptors. [] The exact pharmacological profile (agonist vs. antagonist) and potency depend on the specific 9-substituent. []

1,2,3,4-tetrahydroisoquinoline-derived β-amino alcohols

  • Compound Description: This class of compounds, particularly those derived from 6-methoxy-1-(2-methoxyphenyl)-3,4-dihydroisoquinoline, show potential as chiral ligands in asymmetric reactions. [] Their ability to induce enantioselectivity was evaluated in the addition of diethylzinc to benzaldehyde. []

N‐(9‐{2‐[(4‐{2‐[3‐(5‐chlorofuran‐2‐yl)‐4‐phenylisoxazol‐5‐yl]acetamido}butyl)carbamoyl]phenyl‐6‐(ethylamino)‐2,7‐dimethyl‐3H‐xanthen‐3‐ylidene}ethanaminium chloride (compound 8)

  • Compound Description: This compound exhibits selective inhibition of cyclooxygenase-1 (COX-1) and interacts with P-glycoprotein (P-gp), an efflux pump. []
  • Relevance: Although structurally distinct from 1-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline, this compound is mentioned alongside isoxazole-based COX inhibitors, which include tetrahydroisoquinoline derivatives. [] This suggests a potential research interest in exploring the activity of structurally diverse compounds, including tetrahydroisoquinolines, as COX inhibitors and modulators of efflux pumps like P-gp.

2‐[3,4‐bis(4‐methoxyphenyl)isoxazol‐5‐yl]‐1‐[6,7‐dimethoxy‐3,4‐dihydroisoquinolin‐2‐(1H)‐yl]ethanone (compound 17)

  • Compound Description: This compound demonstrates selective and potent inhibition of cyclooxygenase-2 (COX-2) at sub-micromolar concentrations. [] Additionally, it interacts with P-glycoprotein, an efflux pump. []
  • Relevance: This compound incorporates the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline moiety, making it structurally related to 1-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline. It belongs to a class of isoxazole-based COX inhibitors investigated for their interactions with P-glycoprotein, suggesting a potential research interest in exploring tetrahydroisoquinoline derivatives for similar biological activities. []
  • Compound Description: This series of compounds includes derivatives with naphthalimide or 2H-1,3-benzoxazine-2,4(3H)-dione as imide moieties, linked to either 1-(2-methoxyphenyl)piperazine or 1,2,3,4-tetrahydroisoquinoline. [] They were investigated for their affinity towards serotonin 5-HT1A and 5-HT7 receptors. []
  • Relevance: While not all compounds in this series contain the 1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline structure, those that incorporate 1,2,3,4-tetrahydroisoquinoline as the amine pharmacophore are considered structurally related. [] The variations in linker flexibility and imide moieties provide insights into structure-activity relationships for serotonin receptor binding, which could be relevant for understanding the activity of similar tetrahydroisoquinoline derivatives.

2‐[2‐(2‐methyl‐(11C)‐5‐methoxyphenyl)oxazol‐4‐ylmethyl]‐6,7‐dimethoxy‐1,2,3,4‐tetrahydroisoquinoline ([11C]‐5)

  • Compound Description: This radiolabeled compound acts as a potent P-glycoprotein (P-gp) substrate, showing promise for in vivo imaging of P-gp using positron emission tomography (PET). []
  • Relevance: This compound incorporates the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline moiety, making it structurally related to 1-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline. It highlights the potential of tetrahydroisoquinoline derivatives as scaffolds for developing P-gp imaging agents. []

2‐[2‐(2‐fluoromethyl‐(18F)‐5‐methoxyphenyl)oxazol‐4‐ylmethyl]‐6,7‐dimethoxy‐1,2,3,4‐tetra‐hydroisoquinoline ([18F]‐6)

  • Compound Description: This radiolabeled compound is classified as a non-transported P-glycoprotein (P-gp) substrate, as its efflux is enhanced by cyclosporine A modulation. []
  • Relevance: Similar to compound 24, this compound incorporates the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline moiety, making it structurally related to 1-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline. It emphasizes the potential of tetrahydroisoquinoline derivatives as scaffolds for developing P-gp imaging agents. []

2‐[2‐(2‐fluoroethyl‐(18F)‐5‐methoxyphenyl)oxazol‐4‐ylmethyl]‐6,7‐dimethoxy‐1,2,3,4‐tetrahydroisoquinoline ([18F]‐7)

  • Compound Description: This radiolabeled compound acts as a P-glycoprotein (P-gp) inhibitor, demonstrating potential for in vivo imaging of P-gp using positron emission tomography (PET). []
  • Relevance: Similar to compounds 24 and 25, this compound incorporates the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline moiety, making it structurally related to 1-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline. It underscores the potential of tetrahydroisoquinoline derivatives as scaffolds for developing P-gp imaging agents. []

1-(1,2,3,4-tetrahydro-isoquinolin-1-yl)-naphthalen-2-ol (THIQNOL)

  • Compound Description: This compound, specifically its chiral derivatives, acts as ligands in asymmetric diethylzinc additions to aldehydes. [] Modifications at various positions influence its enantioselectivity. []
  • Relevance: This compound, though not containing the 1-(4-methoxyphenyl) group, shares the tetrahydroisoquinoline core structure with 1-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline. The research on THIQNOL and its derivatives emphasizes the potential of manipulating the tetrahydroisoquinoline scaffold for achieving asymmetric synthesis. []

3‐(ω‐Aminoalkyl)‐5,5‐dialkyl(or spirocycloalkyl‐1′,5‐)hydantoins

  • Compound Description: This series of hydantoin derivatives incorporates various amine moieties, including 1-phenylpiperazine, 1-(o-methoxyphenyl)piperazine, and 1,2,3,4-tetrahydroisoquinoline. [] These compounds were synthesized and evaluated for their binding affinity towards 5-HT1A and 5-HT2A receptors. []
  • Relevance: Although not all compounds in this series contain the 1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline structure, those incorporating the 1,2,3,4-tetrahydroisoquinoline moiety are considered structurally related. [] This study suggests a potential interest in exploring the effect of incorporating different amine moieties, including tetrahydroisoquinoline, on the pharmacological activity of hydantoin derivatives, particularly at serotonin receptors.

1-(4'-Dimethylaminophenyl)-6, 7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline Hydrochloride

  • Compound Description: This compound displays analgesic and anti-inflammatory activities. [] It exhibits significant efficacy in reducing pain in thermal and chemical irritation models and surpasses diclofenac sodium in its anti-inflammatory effect in an acute inflammatory arthritis model. []

1‐(6,7‐dimethoxy‐1,2,3,4‐tetrahydroisoquinolin‐1‐yl)propan‐2‐one (compound 2)

  • Compound Description: This compound acts as a deoxyribonuclease I (DNase I) inhibitor with an IC50 value of 134.35 ± 11.38 μM. [] It demonstrates no cytotoxic effects on healthy MRC-5 cells. []

2‐[2‐(4‐fluorophenyl)‐1,2,3,4‐tetrahydroisoquinolin‐1‐yl]‐1‐phenylethan‐1‐one (compound 15)

  • Compound Description: This compound shows inhibitory activity against DNase I with an IC50 value of 147.51 ± 14.87 μM and lacks cytotoxic effects on healthy MRC-5 cells. []

2‐[2‐(4‐fluorophenyl)‐1,2,3,4‐tetrahydroisoquinolin‐1‐yl]cyclohexan‐1‐one (compound 18)

  • Compound Description: This compound exhibits inhibitory activity against DNase I with an IC50 value of 149.07 ± 2.98 μM. [] It also demonstrates no cytotoxic effects on healthy MRC-5 cells. []

2‐[6,7‐dimethoxy‐2‐(p‐tolyl)‐1,2,3,4‐tetrahydroisoquinolin‐1‐yl]cyclohexan‐1‐one (compound 22)

  • Compound Description: This compound demonstrates inhibitory activity against DNase I with an IC50 value of 148.31 ± 2.96 μM. [] It does not exhibit cytotoxic effects on healthy MRC-5 cells. []

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-spiro-3′-(2′-oxoindoline) (1a)

  • Compound Description: This spiro compound is formed through the reaction between isatin and 2-(3,4-dimethoxyphenyl)ethylamine in an acidic aqueous solution. []
  • Compound Description: These isomeric spiro compounds are formed in the reaction between isatin and 2-(3-hydroxy-4-methoxyphenyl)ethylamine in acidic aqueous solution. []

6-hydroxy-7-methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline (3b)

  • Compound Description: This compound is formed, alongside spiro compounds, in the reaction between isatin, 2-(3-hydroxy-4-methoxyphenyl)ethylamine, and benzylamine. []

6-Methoxy-1-(4-methoxyphenyl)-1,2,3,4-tetrahydro-9H-β-carbolin-2-ium acetate

  • Compound Description: This compound contains both a tetrahydroisoquinoline and a tetrahydro-β-carboline moiety. [] In its crystal structure, cations and anions are connected by N—H⋯O, C—H⋯O, and C—H⋯N hydrogen bonds, forming chains along the a-axis. []

1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ)

  • Compound Description: This endogenous amine has shown neuroprotective properties against Parkinsonism induced by MPTP and TIQ. []

2-[4-(amino-1-yl)but-2-yn]-1,2,3,4-tetrahydroisoquinoline (ZI 1-6)

  • Compound Description: This series represents novel derivatives designed as potential signal transduction inhibitors for cancer treatment. []

(R)‐1‐methyl‐6,7‐dihydroxy‐1,2,3,4‐tetrahydroisoquinoline ((R)-salsolinol)

  • Compound Description: This dopamine-derived compound undergoes N-methylation in the rat brain, particularly in the substantia nigra. [] N-methylated (R)-salsolinol is structurally similar to the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), suggesting a potential role in dopaminergic neurotoxicity. []

(3R)-7-Hydroxy-N-[(1S)-2-methyl-1-(piperidin-1-ylmethyl)propyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (PDTic)

  • Compound Description: This compound serves as a lead compound for a series of potent and selective κ opioid receptor antagonists. []
  • Compound Description: This compound displays potent and selective κ opioid receptor antagonism with a Ke value of 0.37 nM. [] It exhibits high selectivity for the κ opioid receptor over μ and δ opioid receptors. []

1‐(3′,4′‐dihydroxybenzyl)‐1,2,3,4‐tetrahydroisoquinoline (3′,4′‐DHBnTIQ)

  • Compound Description: This endogenous amine, containing a dopamine moiety, induces parkinsonism in mice upon chronic intraperitoneal administration. []

Properties

CAS Number

59224-74-7

Product Name

1-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline

IUPAC Name

1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline

Molecular Formula

C16H17NO

Molecular Weight

239.318

InChI

InChI=1S/C16H17NO/c1-18-14-8-6-13(7-9-14)16-15-5-3-2-4-12(15)10-11-17-16/h2-9,16-17H,10-11H2,1H3

InChI Key

FSFZUYODRIULLG-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2C3=CC=CC=C3CCN2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.